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Compound of Interest

Compound Name: 1,4-Dibromobenzene

Cat. No.: B042075

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of 1,4-
dibromobenzene, a key aromatic building block in organic synthesis and materials science.
Understanding its solid-state arrangement is crucial for predicting its physical properties,
dissolution behavior, and potential for polymorphism, all of which are critical parameters in drug
development and materials design. This document outlines the crystallographic parameters, a
detailed experimental protocol for its structural determination, and visualizations of the
experimental workflow and molecular packing.

Crystallographic Data Summary

The crystal structure of 1,4-dibromobenzene has been determined by single-crystal X-ray
diffraction. The compound crystallizes in the monoclinic space group P2i/c.[1][2] Key
crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 1,4-
Dibromobenzene
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Parameter Value
Empirical formula CeHaBr2
Formula weight 235.90 g/mol
Crystal system Monoclinic
Space group P2i/c
Molecules per unit cell (2) 2

Data sourced from publicly available crystallographic information.

Parameter Value (A)
a 10.34

b 5.88

o 6.94

B 112.5°
Volume 390.3 As

Data sourced from publicly available crystallographic information.

Table 3: Sel T ic Di

Bond/Iinteraction Distance (A)

Br---Br 3.75

Illustrative intermolecular contact distance.

Experimental Protocol: Single-Crystal X-ray
Diffraction
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The determination of the crystal structure of 1,4-dibromobenzene is achieved through single-
crystal X-ray diffraction (SC-XRD). The following protocol provides a detailed methodology
representative of the process for small organic molecules.

Crystal Growth

High-quality single crystals of 1,4-dibromobenzene can be grown by slow evaporation from a
suitable organic solvent, such as ethanol or a mixture of ethanol and water.

» Dissolution: Dissolve a small amount of commercially available 1,4-dibromobenzene in a
minimal amount of the chosen solvent at room temperature or with gentle heating.

o Filtration: Filter the solution to remove any insoluble impurities.

o Crystallization: Loosely cover the container with the solution to allow for slow evaporation of
the solvent over several days at a constant temperature.

o Crystal Selection: Carefully select a well-formed, transparent single crystal of suitable size
(typically 0.1-0.3 mm in each dimension) for diffraction analysis.

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable
X-ray source (e.g., Mo Ka or Cu Ka radiation) and a detector.

e Mounting: The selected crystal is mounted on a goniometer head using a cryoloop or a glass
fiber with a minimal amount of adhesive.

o Centering: The crystal is centered in the X-ray beam.

» Unit Cell Determination: A preliminary set of diffraction images is collected to determine the
unit cell parameters and the crystal system.

o Data Collection Strategy: A data collection strategy is devised to measure the intensities of a
large number of unique reflections over a wide range of diffraction angles (26). This typically
involves rotating the crystal through a series of angles.
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o Data Integration: The raw diffraction images are processed to integrate the intensities of the
individual reflections.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

e Structure Solution: The phase problem is solved using direct methods or Patterson methods
to obtain an initial model of the crystal structure.

» Structure Refinement: The initial model is refined against the experimental data using least-
squares methods. This process involves adjusting atomic positions, displacement
parameters, and other structural parameters to minimize the difference between the
observed and calculated structure factors.

» Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and
refined using a riding model.

» Validation: The final refined structure is validated using various crystallographic checks to
ensure its quality and accuracy. The final atomic coordinates, bond lengths, bond angles,
and other geometric parameters are then reported.

Visualizations

To aid in the understanding of the experimental process and the resulting crystal structure, the
following diagrams are provided.
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A flowchart of the single-crystal X-ray diffraction workflow.
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A simplified diagram of the molecular packing of 1,4-dibromobenzene.

The crystal packing of 1,4-dibromobenzene is characterized by significant intermolecular
Br---Br interactions.[3] These halogen bonds play a crucial role in the stability of the crystal
lattice and influence the physical properties of the material. The molecules are arranged in a
herringbone-like pattern, which is common for aromatic compounds. This arrangement
maximizes the attractive intermolecular forces, leading to a relatively high melting point
compared to its ortho and meta isomers.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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